4-Bromo-5-cyclopropyl-1H-pyrazole
Overview
Description
4-Bromo-5-cyclopropyl-1H-pyrazole is a heterocyclic compound featuring a five-membered ring with two adjacent nitrogen atoms and a bromine atom at the fourth position
Mechanism of Action
Target of Action
Similar compounds, such as 4-bromopyrazole, have been reported to interact with various biological targets .
Mode of Action
For instance, 4-Bromopyrazole has been reported to inhibit oxidative phosphorylation and ATP exchange reactions .
Biochemical Pathways
For example, 4-Bromopyrazole has been reported to affect energy-dependent and independent calcium uptake .
Result of Action
Similar compounds, such as 4-bromopyrazole, have been reported to inhibit oxidative phosphorylation and atp exchange reactions, which can have significant cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-cyclopropyl-1H-pyrazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a common method includes the reaction of cyclopropyl hydrazine with 1,3-dibromo-2-propanone, followed by cyclization to form the pyrazole ring. The reaction typically requires a base such as potassium carbonate and is conducted in a solvent like ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and automated systems can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-cyclopropyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or the cyclopropyl group.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 4-azido-5-cyclopropyl-1H-pyrazole, while oxidation with potassium permanganate can produce this compound-3-carboxylic acid.
Scientific Research Applications
4-Bromo-5-cyclopropyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 3-Bromopyrazole
- 4-Iodopyrazole
- 4-Pyrazoleboronic acid pinacol ester
Uniqueness
4-Bromo-5-cyclopropyl-1H-pyrazole is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This feature differentiates it from other bromopyrazole derivatives and can influence its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
4-bromo-5-cyclopropyl-1H-pyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c7-5-3-8-9-6(5)4-1-2-4/h3-4H,1-2H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSZXBMYZBRKFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=NN2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679766 | |
Record name | 4-Bromo-5-cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957345-28-7 | |
Record name | 4-Bromo-5-cyclopropyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-5-cyclopropyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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